[5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid
Description
[5-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid is a heterocyclic compound featuring a tetrazole ring fused with a brominated pyrazole moiety and an acetic acid side chain. The tetrazole ring (a five-membered ring with four nitrogen atoms) acts as a bioisostere for carboxylic acids, enhancing metabolic stability in medicinal chemistry applications . The bromine atom at the 4-position of the pyrazole ring introduces steric and electronic effects, influencing reactivity and binding interactions. Its molecular formula is C₈H₈BrN₇O₂, with a molecular weight of 337.12 g/mol (calculated from structural data in ). The compound’s CAS number, 1020248-97-8, facilitates precise identification in chemical databases .
Properties
IUPAC Name |
2-[5-(4-bromo-3,5-dimethylpyrazol-1-yl)tetrazol-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN6O2/c1-4-7(9)5(2)15(11-4)8-10-13-14(12-8)3-6(16)17/h3H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJFWPMHDNHNJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NN(N=N2)CC(=O)O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid typically involves multi-step organic reactions One common synthetic route starts with the bromination of 3,5-dimethylpyrazole to obtain 4-bromo-3,5-dimethylpyrazole This intermediate is then reacted with sodium azide to form the tetrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The presence of the pyrazole and tetrazole moieties in this compound suggests potential antimicrobial properties. Compounds with similar structural features have been evaluated for their efficacy against various microbial strains. For instance, derivatives of pyrazole have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. Research indicates that compounds containing bromine and dimethyl groups can enhance biological activity, potentially making them effective candidates for antimicrobial agents.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of indole derivatives, which share structural similarities with this compound. Preliminary studies suggest that [5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid may exhibit similar effects when tested in animal models. These studies aim to assess the compound's ability to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases.
Biochemistry and Proteomics
Protein Interaction Studies
This compound is utilized in proteomics research as a reagent or building block in synthesizing peptides or modifying proteins. The intricate structure allows for specific interactions with protein targets, facilitating the study of protein functions and cellular processes. Although direct outcomes from its application in proteomics are not extensively documented, compounds like it play a crucial role in advancing our understanding of protein interactions and dynamics.
Organic Chemistry
Catalytic Applications
In organic synthesis, pyrazole compounds are recognized for their ability to act as catalysts in various chemical reactions. The incorporation of This compound into reaction mixtures can enhance the rate and selectivity of transformations. Studies have shown that such catalysts improve yields and reduce reaction times significantly, making them valuable in industrial processes.
Structural Analysis and Synthesis
The synthesis of This compound involves several steps that can vary based on desired yield and purity. The structural complexity allows for various synthetic routes, which can be optimized for specific applications in medicinal chemistry or materials science.
Mechanism of Action
The mechanism of action of [5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
| Compound Name | CAS Number | Molecular Formula | Key Substituents |
|---|---|---|---|
| [5-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid | 1020248-97-8 | C₈H₈BrN₇O₂ | Bromo, dimethyl-pyrazole |
| [5-(4-Fluorophenyl)-2H-tetrazol-2-yl]acetic acid | 436091-81-5 | C₉H₇FN₄O₂ | Fluorophenyl |
| 2-(5-(3,5-Dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl)acetic acid | 890624-55-2 | C₈H₁₀N₆O₂ | Dimethyl-pyrazole (no bromine) |
| (5-{3-[4-(2-Bromo-5-fluorophenoxy)-1-piperidinyl]-1,2-oxazol-5-yl}-2H-tetrazol-2-yl)acetic acid | Not specified | C₁₉H₁₈BrFN₆O₄ | Bromo-fluorophenoxy, piperidinyl-isoxazole |
Key Observations :
- Halogen Effects : Bromine in the target compound increases molecular weight and lipophilicity compared to the fluorine-substituted analogue (436091-81-5) . Bromine’s electron-withdrawing nature may enhance electrophilic reactivity.
- Pyrazole vs.
- Bioisosteric Utility : All analogues retain the tetrazole-acetic acid core, mimicking carboxylic acids in drug design while resisting metabolic degradation .
Physicochemical Properties
| Property | Target Compound | [5-(4-Fluorophenyl)-2H-tetrazol-2-yl]acetic acid | 2-(5-(3,5-Dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl)acetic acid |
|---|---|---|---|
| Molecular Weight | 337.12 g/mol | 234.19 g/mol | 238.21 g/mol |
| LogP (Predicted) | ~1.8 (high due to Br) | ~1.2 | ~0.9 |
| Acidity (pKa) | ~3.5 (tetrazole), ~4.8 (acetic acid) | Similar tetrazole/acetic acid pKa | Similar |
| Solubility | Low in water (halogenated) | Moderate (fluorine enhances polarity) | Higher (no halogens) |
Implications :
- Bromine’s lipophilicity may improve membrane permeability but reduce aqueous solubility compared to non-halogenated analogues .
- The fluorophenyl analogue (436091-81-5) balances polarity and bioavailability, making it a candidate for CNS-targeting drugs .
Biological Activity
The compound [5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid is a heterocyclic organic compound that has garnered attention due to its potential biological activities. Its unique structural features, particularly the combination of pyrazole and tetrazole rings, suggest a promising pharmacological profile. This article aims to explore the biological activity of this compound, summarizing key findings from various studies and providing insights into its mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C8H9BrN6O2
- Molecular Weight : 301.104 g/mol
- Structural Features : The compound consists of a pyrazole ring substituted with a bromine atom and a tetrazole moiety linked to an acetic acid group. This dual heterocyclic structure may enhance its binding affinity to biological targets.
Antimicrobial Activity
Studies have indicated that compounds containing pyrazole and tetrazole rings often exhibit significant antimicrobial properties. The structural complexity of This compound may contribute to enhanced antibacterial and antifungal activities compared to simpler analogs.
| Compound | Activity | Reference |
|---|---|---|
| 4-Bromopyrazole | Antimicrobial | |
| 5-Acetylpyrazole | Anti-inflammatory | |
| 1,2,4-Triazol | Anticancer |
Anticancer Potential
The presence of the tetrazole ring is often associated with anticancer activity. Research has shown that similar compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the pyrazole ring can enhance cytotoxic effects.
The biological activity of This compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression.
- Receptor Interaction : The unique binding characteristics of this compound may allow it to interact effectively with various biological receptors, modulating their activity.
- Reactive Oxygen Species (ROS) Generation : Some derivatives are known to induce oxidative stress in target cells, leading to cell death.
Case Studies
Several case studies have explored the biological impacts of structurally related compounds:
- Antitumor Activity Study : A study on a derivative showed significant inhibition of tumor growth in xenograft models, suggesting potential for therapeutic applications in oncology.
- Antimicrobial Efficacy Evaluation : Another study demonstrated that similar pyrazole derivatives exhibited potent activity against resistant strains of bacteria, indicating the need for further exploration into their pharmacological potential.
Q & A
Q. What are the recommended synthetic routes for [5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid, and how can reaction conditions be optimized?
The compound can be synthesized via cyclization reactions involving hydrazide intermediates. For example, a general method involves refluxing substituted hydrazides (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in DMSO for extended periods (18 hours), followed by crystallization from ethanol-water mixtures . Optimization includes adjusting solvent polarity (e.g., DMSO for high-temperature stability), reaction time, and stoichiometry of reagents like substituted benzaldehydes. Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts.
Q. How is the purity and structural integrity of this compound validated after synthesis?
Purity is assessed using melting point determination (e.g., 141–143°C for related triazole derivatives) and chromatographic methods (HPLC, GC). Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., tetrazole ring vibrations at ~1500 cm⁻¹).
- NMR (¹H and ¹³C) confirms substituent positions, such as methyl groups on the pyrazole ring and acetic acid protons .
- Elemental analysis validates empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. What crystallographic tools are suitable for determining its solid-state structure?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Software like SHELXL refines structural parameters (e.g., bond lengths, angles) with high precision, achieving R-factors <0.05 for reliable models . OLEX2 integrates structure solution, refinement, and visualization, streamlining workflows for distorted octahedral geometries observed in metal complexes of tetrazole derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
Discrepancies in NMR or IR spectra may arise from polymorphic forms or solvent residues. Strategies include:
- Recrystallizing the compound in different solvents (e.g., ethanol vs. acetonitrile) to isolate pure polymorphs.
- Performing variable-temperature NMR to detect dynamic processes (e.g., tautomerism in tetrazole rings) .
- Cross-validating with SC-XRD to correlate spectral features with confirmed bond geometries .
Q. What computational methods are effective for studying its reactivity in biological systems?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins. For example, tetrazole-containing analogs exhibit interactions with catalytic residues in enzymes like carbonic anhydrase, guided by hydrogen bonding and hydrophobic contacts . DFT calculations (Gaussian 09) model electronic properties, such as charge distribution on the bromine atom, which influences electrophilic substitution reactions .
Q. How does the bromine substituent impact its coordination chemistry in metal-organic frameworks (MOFs)?
Q. What strategies improve yield in multi-step syntheses involving tetrazole rings?
- Microwave-assisted synthesis reduces reaction times (e.g., from 18 hours to 2–4 hours) while maintaining high yields (~70%) .
- Protecting groups (e.g., tert-butyl esters) prevent unwanted side reactions at the acetic acid moiety during pyrazole functionalization .
- High-throughput screening (e.g., using Aryl Halide Chemistry Informer Libraries) identifies optimal catalysts and solvents for cross-coupling steps .
Q. How can researchers assess its stability under physiological conditions?
- pH-dependent stability studies : Incubate the compound in buffers (pH 4–9) and monitor degradation via LC-MS. Tetrazole rings are prone to hydrolysis at extremes (pH <3 or >10).
- Thermogravimetric analysis (TGA) evaluates thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature applications .
Methodological Notes
- Contradictions in evidence : While SHELX is widely used for refinement, alternative programs like CRYSTAL may offer superior handling of twinned data or high-resolution macromolecular structures .
- Safety protocols : Handle brominated derivatives in fume hoods due to potential lachrymatory effects. Use PPE (gloves, goggles) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
